4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide
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Overview
Description
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide is an organic compound that features both nitro and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of phenol derivatives to introduce nitro groups.
Coupling Reaction: The coupling of 4-nitrophenol with 2-nitroaniline to form the desired benzamide compound.
The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Reduction: The major products of reduction would be the corresponding amines.
Substitution: Depending on the substituent introduced, products could include halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups can participate in redox reactions, while the amide bond provides structural stability and potential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl-N-phenylbenzamide
- 4-(2-nitrophenoxy)phenylboronic acid
- 4-nitrophenyl β-D-glucoside
Uniqueness
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in biological systems and materials science applications, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-17-3-1-2-4-18(17)22(26)27)13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)21(24)25/h1-12H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNMWCCXSKLFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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